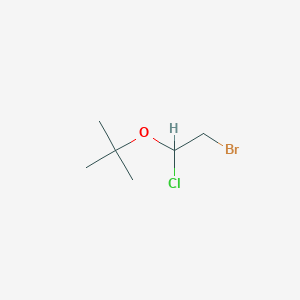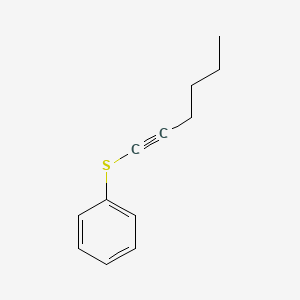
Benzene, (1-hexynylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-hexynylthio)-: is an organic compound with the molecular formula C12H14S . It consists of a benzene ring substituted with a 1-hexynylthio group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method to synthesize benzene derivatives involves the alkylation of benzene. For Benzene, (1-hexynylthio)-, this can be achieved by reacting benzene with 1-hexynylthiol in the presence of a suitable catalyst.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution where benzene reacts with an electrophile, such as 1-hexynylthiol, under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (1-hexynylthio)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding thiol or alkane.
Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd
Substitution: Cl2/FeCl3, HNO3/H2SO4, SO3/H2SO4
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, (1-hexynylthio)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound is used to study the effects of benzene derivatives on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Benzene derivatives, including Benzene, (1-hexynylthio)-, are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and rubber additives. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, (1-hexynylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Phenylacetylene: Similar to Benzene, (1-hexynylthio)-, phenylacetylene contains a benzene ring with an alkyne substituent.
Thiophenol: This compound has a benzene ring substituted with a thiol group, similar to the thio group in Benzene, (1-hexynylthio)-.
Benzylthiol: Contains a benzene ring with a thiol group attached to a methylene bridge.
Uniqueness: Benzene, (1-hexynylthio)- is unique due to the presence of both an alkyne and a thio group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
127894-31-9 |
|---|---|
Formule moléculaire |
C12H14S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
hex-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C12H14S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4H2,1H3 |
Clé InChI |
CXJGUNCBKWWUPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

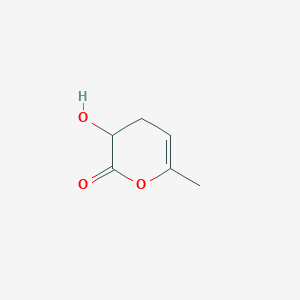

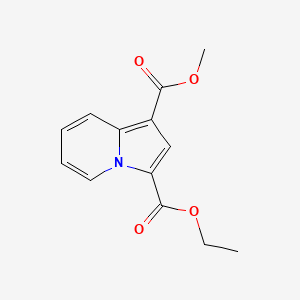
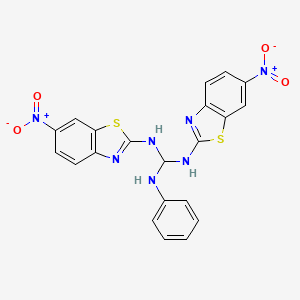
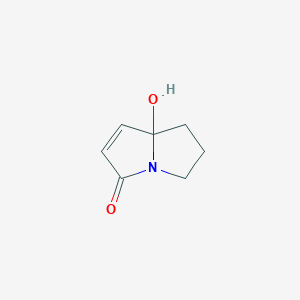

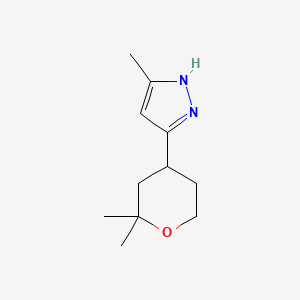

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
